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Compound of Interest

Compound Name: Azeloprazole

Cat. No.: B1666255

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole, a novel proton pump inhibitor (PPI), represents a significant advancement in the
management of acid-related gastrointestinal disorders. This technical guide provides a
comprehensive overview of Azeloprazole's chemical architecture and a detailed exploration of
its synthetic pathway. By elucidating the core chemical principles and experimental
methodologies, this document aims to serve as a valuable resource for researchers and
professionals engaged in the field of medicinal chemistry and drug development.

Chemical Structure of Azeloprazole

Azeloprazole is a chiral benzimidazole derivative. Its chemical structure is characterized by a
sulfinyl group linking a substituted pyridine ring and a benzimidazole moiety. The precise
stereochemistry at the sulfur atom is crucial for its pharmacological activity.

Systematic IUPAC Name: (R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-
dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole[1]

Chemical Formula: C22H27N304S[1]
Molecular Weight: 429.54 g/mol [1]

CAS Number: 955095-45-1[1]
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Property Value
Molecular Formula C22H27N304S[1]
Molecular Weight 429.54 g/mol
CAS Number 955095-45-1

(R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-
IUPAC Name yl)methoxy)-3,5-dimethylpyridin-2-
yl)methyl)sulfinyl)-1H-benzimidazole

CC1=CN=C(C(=C10CC2COC(0OC2)
(C)C)C)CS(=0)C3=NC4=CC=CC=C4N3

SMILES

INChl=1S/C22H27N304S/c1-14-9-23-19(13-
30(26)21-24-17-7-5-6-8-18(17)25-

InChl 21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-
16/h5-9,16H,10-13H2,1-4H3,
(H,24,25)/t30-/m1/s1

Mechanism of Action: Proton Pump Inhibition

Azeloprazole, like other PPIs, exerts its acid-suppressing effects by irreversibly inhibiting the
H*/K*-ATPase (proton pump) in gastric parietal cells. This enzyme is the final common
pathway for gastric acid secretion.

The mechanism involves the following key steps:

o Prodrug Activation: Azeloprazole is a prodrug that requires an acidic environment for
activation.

o Accumulation: As a weak base, Azeloprazole selectively accumulates in the acidic canaliculi
of parietal cells.

o Conversion to Active Form: In the acidic environment, Azeloprazole is converted to a
reactive sulfenamide intermediate.
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» Covalent Bonding: The activated form of the drug forms a covalent disulfide bond with
cysteine residues on the H*/K+-ATPase, thereby inactivating the pump.

« Inhibition of Acid Secretion: The irreversible inhibition of the proton pump leads to a profound
and long-lasting reduction in gastric acid secretion.
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Mechanism of Azeloprazole's proton pump inhibition.

Synthesis Pathway of Azeloprazole

While a specific, detailed experimental protocol for the synthesis of Azeloprazole from a
primary literature source remains proprietary, a plausible and representative synthetic route can
be constructed based on the well-established synthesis of other benzimidazole-based proton
pump inhibitors, such as Omeprazole and Lansoprazole. The synthesis is a multi-step process
that involves the preparation of the substituted pyridine and benzimidazole moieties, followed
by their coupling and a final chiral oxidation step.

The key steps are:

e Synthesis of the Pyridine Intermediate: Preparation of 2-chloromethyl-4-((2,2-dimethyl-1,3-
dioxan-5-yl)methoxy)-3,5-dimethylpyridine.

» Synthesis of the Benzimidazole Intermediate: Preparation of 2-mercapto-1H-benzimidazole.

o Thioether Formation: Condensation of the two intermediates to form the thioether precursor.
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» Chiral Oxidation: Asymmetric oxidation of the thioether to the (R)-sulfoxide, yielding
Azeloprazole.
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Proposed synthesis pathway for Azeloprazole.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key synthetic steps, based on
analogous reactions reported in the synthesis of other proton pump inhibitors. These protocols
are for illustrative purposes and would require optimization for the specific synthesis of
Azeloprazole.

Step 1: Thioether Formation

Reaction: Condensation of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-
dimethylpyridine with 2-mercapto-1H-benzimidazole.

Procedure:

e To a solution of 2-mercapto-1H-benzimidazole in a suitable solvent such as ethanol or
isopropanol, an equimolar amount of a base (e.g., sodium hydroxide or potassium
hydroxide) is added, and the mixture is stirred at room temperature to form the
corresponding salt.

e A solution of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine
in the same solvent is then added dropwise to the reaction mixture.
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e The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for several hours until
the reaction is complete, as monitored by thin-layer chromatography (TLC).

» After completion, the reaction mixture is cooled, and the solvent is removed under reduced
pressure.

e The residue is partitioned between water and a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate).

» The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated in vacuo to yield the crude thioether product.

e The crude product can be purified by recrystallization or column chromatography.

Parameter Proposed Condition

Solvent Ethanol or Isopropanol

Base Sodium Hydroxide or Potassium Hydroxide
Temperature 60-80 °C (Reflux)

Reaction Time 2-6 hours

Work-up Liquid-liquid extraction

Purification Recrystallization or Column Chromatography

Step 2: Chiral Oxidation to Azeloprazole

Reaction: Asymmetric oxidation of the thioether precursor to the (R)-sulfoxide.
Procedure:

» The thioether precursor is dissolved in a suitable organic solvent, such as toluene or
dichloromethane.

A chiral titanium complex is prepared in situ by reacting a titanium(IV) alkoxide (e.g.,
titanium(lV) isopropoxide) with a chiral ligand, such as a derivative of diethyl tartrate (e.g.,
(+)-diethyl L-tartrate for the (R)-sulfoxide).
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e The solution of the thioether is cooled to a low temperature (e.g., -20 °C to 0 °C).
e The pre-formed chiral titanium complex is added to the thioether solution.

e An oxidizing agent, such as cumene hydroperoxide or tert-butyl hydroperoxide, is added
dropwise to the reaction mixture while maintaining the low temperature.

e The reaction is stirred at this temperature for several hours to overnight, with progress
monitored by TLC or HPLC.

o Upon completion, the reaction is quenched by the addition of water or a reducing agent
solution (e.g., sodium thiosulfate).

o The mixture is filtered to remove the titanium salts, and the filtrate is subjected to a standard
work-up procedure involving extraction with an organic solvent.

e The organic layer is washed, dried, and concentrated to give the crude Azeloprazole.

o The final product is purified by chiral chromatography or recrystallization to obtain the
enantiomerically pure (R)-Azeloprazole.

Parameter Proposed Condition

Solvent Toluene or Dichloromethane

Chiral Catalyst Titanium(IV) isopropoxide / (+)-Diethyl L-tartrate

Oxidizing Agent Cumene h¥droperoxide or tert-Butyl
hydroperoxide

Temperature -20°Cto0°C

Reaction Time 12-24 hours

Work-up Quenching followed by extraction

Purification Chiral Chromatography or Recrystallization

Quantitative Data
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While specific yield data for the synthesis of Azeloprazole is not publicly available, the
synthesis of analogous proton pump inhibitors typically proceeds with moderate to good yields
for each step.

Step Expected Yield Range

Thioether Formation 70-90%

Chiral Oxidation 50-80% (with high enantiomeric excess)
Conclusion

Azeloprazole's intricate chemical structure, featuring a chiral sulfoxide, is central to its potent
and selective inhibition of the gastric proton pump. While the precise, industrial-scale synthesis
remains proprietary, a robust and plausible synthetic pathway can be delineated based on
established chemical principles for this class of compounds. This guide provides a foundational
understanding of Azeloprazole's chemistry, offering valuable insights for researchers
dedicated to the innovation of novel therapeutic agents for acid-related diseases. Further
research into optimizing the proposed synthetic steps and exploring alternative synthetic
strategies could lead to more efficient and cost-effective production of this important
pharmaceutical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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